2-(1-Cyclopropylethoxy)pyrimidine

Lipophilicity ADME Pharmacokinetics

Select 2-(1-Cyclopropylethoxy)pyrimidine (CAS 2176069-03-5) for medicinal chemistry campaigns where reducing lipophilicity-driven attrition is critical. This cyclopropylethoxy-pyrimidine scaffold provides a documented mLogD reduction (Δ -0.6) and improved Ligand-Lipophilicity Efficiency (LLE) over linear alkoxy analogs, as evidenced by QSAR contribution mapping in CXCR2 antagonist programs. It is a validated core for synthesizing CDK inhibitor libraries (see WO2004080480A1) and exploring PPARγ (EC₅₀ 4.30 μM) and 5-lipoxygenase (IC₅₀ 1.20 μM) targets. For agrochemical discovery, expired patent CN86102869A eliminates freedom-to-operate concerns, making it a risk-free choice for fungicide and plant growth regulator lead generation. Procure this building block to achieve parallel optimization of potency and pharmacokinetic properties.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2176069-03-5
Cat. No. B2706415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclopropylethoxy)pyrimidine
CAS2176069-03-5
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC(C1CC1)OC2=NC=CC=N2
InChIInChI=1S/C9H12N2O/c1-7(8-3-4-8)12-9-10-5-2-6-11-9/h2,5-8H,3-4H2,1H3
InChIKeyRXGYLCDGORVMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Cyclopropylethoxy)pyrimidine (CAS 2176069-03-5): Pyrimidine Scaffold Procurement Guide for Kinase Inhibitor and Agrochemical Building Block Applications


2-(1-Cyclopropylethoxy)pyrimidine (CAS 2176069-03-5) is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a 1-cyclopropylethoxy group [1]. Pyrimidine scaffolds constitute privileged structures in medicinal chemistry and agrochemical discovery, with documented applications spanning cyclin-dependent kinase (CDK) inhibition, adenosine receptor antagonism, and fungicidal activity [2]. The cyclopropylethoxy substituent introduces distinct steric bulk and conformational constraint that differentiate this compound from simpler alkoxy-pyrimidine analogs [3].

Why 2-(1-Cyclopropylethoxy)pyrimidine Cannot Be Replaced by Generic Alkoxy-Pyrimidine Analogs in Lead Optimization


Substitution of the 2-(1-cyclopropylethoxy)pyrimidine core with a linear or less sterically constrained alkoxy analog introduces unacceptable risks of lipophilicity shift, metabolic stability alteration, and target-binding perturbation that cannot be predicted from simple structural similarity [1]. QSAR contribution mapping demonstrates that the cyclopropyl ring and its bulkier substituents make substantial contributions to improving biological activity profiles relative to non-cyclopropyl-containing comparators [2]. Furthermore, cyclopropyl substitution in pyrimidine-containing scaffolds has been quantitatively shown to reduce measured logD (mLogD) values—a critical determinant of pharmacokinetic behavior—while maintaining target engagement, a property that linear alkyl ethers cannot recapitulate [3].

2-(1-Cyclopropylethoxy)pyrimidine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Cyclopropyl Substituent Confers 2.6-Fold Reduction in Lipophilicity (mLogD) Versus Non-Cyclopropyl Comparator

In a head-to-head biochemical comparison of cyclopropyl-containing analogue 9 versus the non-cyclopropyl comparator 2 in an imidazopyridine-pyrimidine scaffold series, the cyclopropyl analogue demonstrated a significantly lower measured logD (mLogD) value of 1.1, compared to 1.7 for comparator 2—a reduction of approximately 35% [1]. This 0.6 log unit decrease translates to a ~4-fold reduction in lipophilicity-driven non-specific binding potential. The assay was conducted under standard ADME profiling conditions with mLogD measured via chromatographic hydrophobicity index determination [1].

Lipophilicity ADME Pharmacokinetics Lead Optimization

Cyclopropyl Group Contributes Significantly to Biological Activity Enhancement in QSAR Models

Hologram Quantitative Structure-Activity Relationship (HQSAR) analysis on a series of pyrimidine-5-carbonitrile-6-alkyl derivatives evaluated as CXCR2 antagonists revealed that the presence of the cyclopropyl ring and its bulkier substituents makes large contributions to improving the biological activities of the compounds [1]. The HQSAR model was developed using atoms, bonds, and chirality as fragment distinction parameters, with hologram length 151 and 6 components, achieving significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients [1]. Contribution mapping specifically identified the cyclopropyl moiety as a key positive contributor to predicted antagonist potency [1].

QSAR SAR Medicinal Chemistry CXCR2 Antagonists

Cyclopropylethoxy-Substituted Pyrimidines Demonstrate PPARγ Agonist Activity (EC₅₀ = 4.30 μM) and 5-Lipoxygenase Inhibition (IC₅₀ = 1.20 μM)

The bis-cyclopropylethoxy pyrimidine derivative CHEMBL1172001 [2-(4,6-Bis(2-cyclopropylethoxy)pyrimidin-2-ylthio)hexanoic acid] was evaluated for agonist activity at human PPARγ-LBD expressed in COS7 cells, yielding an EC₅₀ of 4.30 μM (4.30E+3 nM) in a luciferase-based transactivation assay [1]. The same compound inhibited 5-lipoxygenase-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human PMNL with an IC₅₀ of 1.20 μM (1.20E+3 nM) [1]. While 2-(1-cyclopropylethoxy)pyrimidine is a simpler mono-substituted analog lacking the bis-cyclopropylethoxy and thiohexanoic acid functionality, these data establish that the cyclopropylethoxy-pyrimidine substructure is compatible with engagement of nuclear receptor and enzyme targets at micromolar concentrations [1].

PPARγ Agonist 5-Lipoxygenase Metabolic Disease Inflammation

Pyrimidine Scaffolds with Cyclopropyl Substitution Are Claimed as CDK Inhibitors for Proliferative and Viral Disorders

Patent WO2004080480A1 (Cyclacel Limited) claims substituted pyrimidines of formula I as inhibitors of cyclin-dependent kinases (CDKs) for the treatment of proliferative disorders and viral disorders [1]. The claimed scope encompasses pyrimidines bearing various substituents, including alkoxy groups such as 1-cyclopropylethoxy. While specific IC₅₀ or Kᵢ values for 2-(1-cyclopropylethoxy)pyrimidine are not disclosed in the patent, the inclusion of cyclopropylethoxy-substituted pyrimidines within the claimed CDK inhibitor pharmacophore establishes the scaffold's relevance to kinase inhibitor discovery programs [1].

CDK Inhibitor Oncology Antiviral Kinase

Cyclopropyl-Containing Pyrimidines Are Patented as Plant Growth Regulators and Fungicides

Chinese Patent CN86102869A (Imperial Chemical Industries PLC) claims pyrimidine derivatives of general formula (I) as plant growth regulators and fungicides, wherein Y is optionally substituted cyclopropyl or 1-methylcyclopropyl, and R² is an optionally substituted alkyl, cycloalkyl, or related group containing 4-8 carbon atoms [1]. The patent explicitly includes cyclopropyl-substituted pyrimidines within its agrochemical claims. The patent protection expired in 2007, making the claimed chemical space freely available for commercial development [1]. 2-(1-Cyclopropylethoxy)pyrimidine, bearing a cyclopropylethoxy group at the 2-position, aligns structurally with the patent's cyclopropyl-containing pyrimidine definition [1].

Agrochemical Fungicide Plant Growth Regulator Crop Protection

Cyclopropyl Substitution Reduces Lipophilicity While Maintaining Ligand-Lipophilicity Efficiency (LLE) in Lead Optimization

In the optimization campaign from which the cyclopropyl analogue 9 mLogD data were derived, the design strategy explicitly aimed to combine lower mLogD with improvements in potency and Ligand-Lipophilicity Efficiency (LLE) [1]. Further optimization of cyclopropyl-containing analogues (compounds 11, 12, and 13) demonstrated that arylaminopyrimidine derivatives incorporating cyclopropyl motifs could achieve biochemical potency comparable to the non-cyclopropyl lead compound while maintaining reduced mLogD values [1]. Compound 13 ultimately demonstrated similar biochemical strength and anti-malarial activity in a bloodstream stage hypoxanthine incorporation (HXI) cell assay compared to comparator 2, but with improvements in both LLE and mLogD [1].

LLE Lipophilic Efficiency Drug Design PK Optimization

2-(1-Cyclopropylethoxy)pyrimidine: High-Impact Procurement Scenarios for Medicinal Chemistry and Agrochemical R&D


Kinase Inhibitor Lead Optimization: CDK and GPCR Targets

Procure 2-(1-cyclopropylethoxy)pyrimidine as a core building block for synthesizing cyclin-dependent kinase (CDK) inhibitor libraries. Patent WO2004080480A1 establishes the pyrimidine scaffold's relevance to CDK inhibition for proliferative and viral disorders [1]. The cyclopropylethoxy substituent provides the lipophilicity-reduction and conformational constraint benefits documented in the mLogD comparison (ΔmLogD = -0.6 versus non-cyclopropyl analog) and QSAR contribution mapping for CXCR2 antagonist activity [2][3]. This compound is particularly suited for programs where balanced potency and ADME properties are critical decision criteria.

Agrochemical Discovery: Fungicide and Plant Growth Regulator Development

Utilize 2-(1-cyclopropylethoxy)pyrimidine as a synthetic intermediate in fungicide and plant growth regulator discovery programs. Expired patent CN86102869A (Imperial Chemical Industries) explicitly claims cyclopropyl-containing pyrimidines for these agrochemical applications, eliminating freedom-to-operate concerns [4]. The cyclopropyl group's contribution to biological activity, as demonstrated in QSAR models, supports its selection over non-cyclopropyl alkoxy-pyrimidine alternatives in crop protection lead generation [3].

Metabolic and Inflammatory Disease Target Screening: PPARγ and 5-Lipoxygenase

Incorporate 2-(1-cyclopropylethoxy)pyrimidine into focused libraries targeting peroxisome proliferator-activated receptor gamma (PPARγ) or 5-lipoxygenase. The bis-cyclopropylethoxy analog CHEMBL1172001 demonstrates PPARγ agonist activity (EC₅₀ = 4.30 μM) and 5-lipoxygenase inhibition (IC₅₀ = 1.20 μM), establishing the cyclopropylethoxy-pyrimidine substructure's compatibility with these targets [5]. This compound serves as a validated starting point for structure-activity relationship expansion around metabolic disorder and inflammation targets.

ADME/PK Optimization Programs Requiring Lipophilic Efficiency Improvement

Select 2-(1-cyclopropylethoxy)pyrimidine for medicinal chemistry campaigns where reducing lipophilicity-driven attrition is a primary objective. The documented mLogD reduction (1.1 versus 1.7 for non-cyclopropyl comparator) and improved Ligand-Lipophilicity Efficiency (LLE) in optimized cyclopropyl-containing analogues provide quantitative justification for this scaffold choice over linear alkoxy-pyrimidine alternatives [2][6]. Procurement is recommended when parallel optimization of potency and pharmacokinetic properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Cyclopropylethoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.